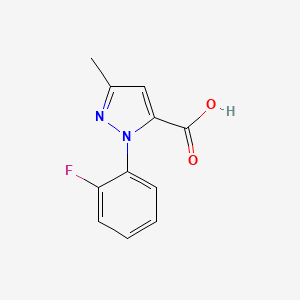

1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-6-10(11(15)16)14(13-7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKBTXNLXBMUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101197811 | |

| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-26-3 | |

| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Introduction

1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry and materials science.[1] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of a fluorophenyl group can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[4][5] Therefore, the unambiguous confirmation of the molecular structure of novel derivatives like this is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth, multi-technique approach to the structural elucidation of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. It is designed for researchers, medicinal chemists, and analytical scientists, offering not just protocols, but the strategic reasoning behind the application of each analytical technique. We will proceed from foundational spectroscopic methods that reveal key functional groups and connectivity to the definitive determination of three-dimensional structure.

The Strategic Analytical Workflow

The structural confirmation of a novel chemical entity is a process of accumulating and integrating evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle. The overall strategy is to first confirm the molecular formula and identify key functional groups, then to piece together the molecular backbone and substituent placement, and finally, if required, to determine the exact spatial arrangement of atoms.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Step

Expertise & Experience: Mass spectrometry is the first essential analysis. Its primary purpose is to determine the mass-to-charge ratio (m/z) of the parent molecule, which provides the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula (C₁₁H₉FN₂O₂). Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.[6]

Experimental Protocol (HRMS - ESI):

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~0.1 mg/mL solution.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Run the analysis in both positive and negative ion modes. The carboxylic acid makes it particularly sensitive to negative ion mode detection ([M-H]⁻).

-

Infusion: Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Data Interpretation: The key is to identify the molecular ion peak and analyze its fragmentation. For carboxylic acids, characteristic losses of H₂O (M-18), CO (M-28), and COOH (M-45) are common.[7] The pyrazole ring can also undergo characteristic cleavage.[8]

| Data Point | Expected Value | Significance |

| Molecular Formula | C₁₁H₉FN₂O₂ | Confirms elemental composition. |

| Exact Mass | 220.0648 | The primary target for HRMS identification. |

| [M-H]⁻ Ion (ESI Neg) | 219.0576 | Expected base peak in negative mode. |

| [M+H]⁺ Ion (ESI Pos) | 221.0720 | Expected peak in positive mode. |

| Key Fragment (Loss of COOH) | m/z 175.07 | Corresponds to the 1-(2-fluorophenyl)-3-methylpyrazole cation.[9] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[10] For this molecule, we are looking for definitive evidence of the carboxylic acid (both the O-H and C=O stretches) and features of the aromatic rings. The C-F bond also has a characteristic absorption. The presence and characteristics of these bands provide strong, direct evidence for the major structural components.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, dry compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample.

-

Data Acquisition: Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation: The spectrum is analyzed for characteristic absorption bands. The O-H stretch of a carboxylic acid is exceptionally broad due to hydrogen bonding, making it one of the most recognizable features in an IR spectrum.[11][12]

| Functional Group | Expected Absorption Range (cm⁻¹) | Causality & Interpretation |

| Carboxylic Acid O-H | 3300 - 2500 (very broad) | The broadness is due to strong intermolecular hydrogen bonding (dimerization), a hallmark of carboxylic acids.[13] |

| Aromatic C-H | 3100 - 3000 (sharp) | Stretching vibrations of the H atoms attached to the phenyl and pyrazole rings. |

| Aliphatic C-H | 2980 - 2850 (sharp) | Stretching vibrations of the methyl group at the C3 position. |

| Carboxylic Acid C=O | 1725 - 1680 (strong, sharp) | The carbonyl stretch. Its position can be slightly lowered if conjugated with the pyrazole ring.[12] |

| Aromatic C=C | 1600 - 1450 (multiple bands) | Skeletal vibrations of the aromatic rings. |

| C-O Stretch | 1320 - 1210 | Stretching of the carbon-oxygen single bond in the carboxylic acid group.[11] |

| C-F Stretch | 1250 - 1000 (strong) | A strong absorption characteristic of the aryl-fluoride bond. |

| O-H Bend | 960 - 900 (broad) | Out-of-plane bend of the hydrogen-bonded OH group, another key indicator for a carboxylic acid dimer.[13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a suite of NMR experiments is required. ¹H NMR identifies the number and environment of protons, ¹³C NMR does the same for carbon atoms, and crucially, ¹⁹F NMR provides direct information about the fluorine-containing moiety.[14] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe.[4][15] 2D experiments like COSY and HSQC are then used to map out which protons are coupled to each other and which protons are attached to which carbons, respectively, allowing for the unambiguous assembly of the molecular structure.

Caption: Key NMR correlations for structure assembly.

Experimental Protocol (Multinuclear NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can exchange with the acidic proton, which can be observed.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are needed due to the low natural abundance and longer relaxation times of ¹³C.[1]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are needed.

-

2D NMR (COSY, HSQC): Acquire standard gradient-selected COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish H-H and C-H (one-bond) correlations.

Data Interpretation:

| ¹H NMR Data | Expected δ (ppm) | Multiplicity | Assignment |

| Carboxylic Acid | > 12.0 | broad singlet | -COOH |

| Aromatic | 7.2 - 7.8 | multiplet | 4H, 2-Fluorophenyl group |

| Pyrazole | ~6.8 | singlet | 1H, H-4 of pyrazole |

| Methyl | ~2.4 | singlet | 3H, -CH₃ |

| ¹³C NMR Data | Expected δ (ppm) | Assignment |

| Carboxylic Acid | ~165 | -C OOH |

| Aromatic/Pyrazole | 110 - 160 | C-atoms of rings (note C-F coupling) |

| Methyl | ~14 | -C H₃ |

| ¹⁹F NMR Data | Expected δ (ppm) | Interpretation |

| Aryl Fluoride | -110 to -140 | Chemical shift confirms the F is attached to an aromatic ring. Couplings to aromatic protons will confirm its position. |

Single Crystal X-Ray Crystallography: The Definitive Structure

Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[2] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, isomerism, and conformation. This technique is the gold standard for structure determination.[16]

Experimental Protocol (Single-Crystal X-Ray Diffraction):

-

Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[2]

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[2]

-

Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the electron density. Refine this model against the experimental data to determine the final atomic positions with high precision.

Data Interpretation: The final output is a crystallographic information file (CIF) containing the precise coordinates of every non-hydrogen atom, along with bond lengths, bond angles, and torsion angles. This data confirms the 1-(2-Fluorophenyl) substitution pattern, the 3-methyl and 5-carboxylic acid positions on the pyrazole ring, and reveals intermolecular interactions, such as the hydrogen-bonded dimer formation of the carboxylic acid groups in the crystal lattice.[17]

Conclusion: An Integrated Approach

The structure elucidation of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a systematic process of evidence gathering and integration. Mass spectrometry confirms the molecular formula C₁₁H₉FN₂O₂. IR spectroscopy provides clear evidence for the key carboxylic acid, aromatic, and C-F functional groups. A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, 2D) maps the atomic connectivity, confirming the substitution pattern on both the pyrazole and phenyl rings. Finally, single-crystal X-ray crystallography can provide absolute, unambiguous proof of the structure in the solid state. By logically combining the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the identity and purity of their target compound, a critical prerequisite for any further study in drug development or materials science.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]

-

Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. Available at: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

Multinuclear and Fluorine NMR Spectroscopy. University of Southampton. Available at: [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

-

Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. Available at: [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

-

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Pyrazoles database - synthesis, physical properties. ChemSynthesis. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

1-(2-FLUOROPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. 773 Discovery Chemistry & Services. Available at: [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]

- 15. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Interest

1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, with a CAS Number of 948293-26-3, emerges from the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal and agricultural chemistry. The strategic incorporation of a fluorophenyl group and a carboxylic acid moiety suggests a molecule designed with purpose, potentially influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of its known physicochemical properties and, critically, details the robust experimental methodologies required to fully characterize this promising compound. Understanding these properties is paramount for predicting its behavior in biological systems and for its rational development into a therapeutic or agrochemical agent.

Structural and Fundamental Properties

A foundational understanding of a compound begins with its structural and basic physical characteristics.

Chemical Structure:

Synthesis pathway of 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Foreword: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Several blockbuster drugs, including the COX-2 inhibitor Celecoxib® and the erectile dysfunction treatment Sildenafil (Viagra®), feature a pyrazole core, highlighting its profound impact on pharmaceutical development[1][2].

1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a key building block and a significant intermediate in the synthesis of a new generation of pharmaceuticals, particularly in the development of inhibitors for various enzymes and receptors. The presence of the 2-fluorophenyl group can enhance metabolic stability and modulate binding affinity through specific fluorine-protein interactions. This guide, intended for researchers and drug development professionals, provides a detailed exploration of its synthesis, focusing on a robust and widely adopted pathway. We will delve into the strategic rationale behind the chosen methodology, provide a detailed experimental protocol, and explore the underlying reaction mechanisms.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is the first step in designing an efficient synthesis. For our target molecule, the most logical disconnections involve breaking the bonds that form the pyrazole ring and the carboxylic acid functional group.

Caption: Retrosynthetic analysis of the target molecule.

-

Functional Group Interconversion: The carboxylic acid at the C5 position can be readily obtained via the hydrolysis of a more stable ester precursor, such as an ethyl ester. This is a standard and high-yielding final step that avoids potential complications of carrying a free carboxylic acid through the main reaction sequence[3][4].

-

Pyrazole Ring Disconnection: The core pyrazole ring is most classically formed via the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dielectrophilic species (like a β-diketone or β-ketoester) with a hydrazine derivative[1][2]. This disconnection leads us to two key starting materials: 2-fluorophenylhydrazine and a suitable β-ketoester, specifically ethyl 2,4-dioxovalerate.

This analysis establishes our forward synthetic strategy: a two-step process involving a Knorr cyclocondensation followed by ester hydrolysis.

Part 2: The Core Synthesis Pathway

The most reliable and scalable approach for synthesizing 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is the Knorr pyrazole synthesis. This method is renowned for its efficiency and predictability[5][6].

Caption: Key steps in the cyclocondensation mechanism.

In the case of ethyl 2,4-dioxovalerate, the ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl. The more nucleophilic terminal nitrogen (-NH2) of the hydrazine preferentially attacks this more reactive ketone carbonyl. Subsequent intramolecular condensation and dehydration lead regiospecifically to the desired ethyl 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

The final step is the conversion of the ethyl ester to the carboxylic acid.

Causality Behind Experimental Choices:

-

Method: Saponification, or base-catalyzed hydrolysis, is the method of choice. It is highly effective for converting esters to carboxylates. A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous/alcoholic solvent is used.

-

Mechanism: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The reaction is irreversible because the resulting carboxylic acid is immediately deprotonated by the strong base to form the carboxylate salt, which is unreactive towards further nucleophilic attack.

-

Work-up: A final acidification step (e.g., with HCl) is required to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution, allowing for its isolation.

Part 3: Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Synthesis of Ethyl 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxovalerate (1.0 eq).

-

Reagents: Dissolve the ketoester in absolute ethanol (approx. 5 mL per 1 g of ketoester). Add 2-fluorophenylhydrazine hydrochloride (1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Add cold water to the residue. The product, being organic, will often precipitate as a solid or an oil. If an oil forms, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ester.

Synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

-

Setup: In a 100 mL round-bottom flask, dissolve the synthesized ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 ratio).

-

Hydrolysis: Add sodium hydroxide pellets (2.0-3.0 eq) to the solution. Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting ester.

-

Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the solid under vacuum to obtain the final product, 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Part 4: Data Summary

| Step | Reaction | Key Reagents | Solvent | Conditions | Expected Yield |

| 1 | Cyclocondensation | 2-Fluorophenylhydrazine, Ethyl 2,4-dioxovalerate, Acetic Acid | Ethanol | Reflux, 4-6 h | 75-90% |

| 2 | Saponification | Sodium Hydroxide, Hydrochloric Acid | Ethanol/Water | Reflux, 2-4 h | 90-98% |

References

-

E. M. D. S. Gomes, M. V. de Almeida, M. C. B. V. de Souza, and V. F. Ferreira, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," PMC - NIH. [Link]

-

A. A. Aly, A. M. Shaker, and M. A. M. Abdel-Hamed, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," MDPI, 2023. [Link]

-

T. J. J. Müller, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," NIH. [Link]

-

Y. V. Girish, S. A. Khan, and P. S. S. Prasad, "Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids," RSC Publishing, 2016. [Link]

-

T. J. J. Müller, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," Beilstein Journals, 2021. [Link]

-

A. C. Götzinger, F. A. Theßeling, C. Hoppe, and T. J. J. Müller, "One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles," ACS Publications, 2016. [Link]

-

E. M. D. S. Gomes, M. V. de Almeida, M. C. B. V. de Souza, and V. F. Ferreira, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," MDPI, 2021. [Link]

-

J. Elguero, "Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids," ResearchGate, 2014. [Link]

-

M. A. El-Hashash, S. I. El-Naas, and N. A. El-Hady, "Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity," PubMed. [Link]

-

S. N. Shelke, S. K. Shingate, and R. S. Shingare, "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole," Journal of Chemical and Pharmaceutical Research, 2012. [Link]

-

A. K. Macholl, S. F. O. Bach, C. U. T. H. Constant, et al., "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β," Taylor & Francis Online, 2023. [Link]

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unraveling the Molecular Mechanisms of Pyrazole Carboxylic Acid Derivatives: A Guide to Core Targets and Actions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry and agrochemical development.[1][2][3] Its remarkable versatility allows for the synthesis of derivatives with a wide spectrum of biological activities, including antifungal, insecticidal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide provides an in-depth exploration of the primary mechanisms of action underpinning the efficacy of these compounds. We will dissect their interactions with key molecular targets, elucidate the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for researchers to investigate these mechanisms in their own work. The primary focus will be on their well-established role as Succinate Dehydrogenase Inhibitors (SDHIs), with subsequent sections detailing their action on other significant enzyme and receptor systems.

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5][6] This structure is not merely a passive framework; its unique physicochemical properties are critical to the biological activity of its derivatives. The N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, enabling diverse interactions with biological targets.[5] Furthermore, the pyrazole ring acts as a stable, lipophilic bioisostere for other aromatic systems, often improving a compound's pharmacokinetic profile.[5] The addition of a carboxylic acid or, more commonly, a carboxamide group, provides another crucial point for interaction and is a shared feature among many of the most potent derivatives.[7][8][9]

Primary Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

The most extensively studied and commercially significant mechanism of action for pyrazole carboxamide derivatives is the inhibition of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II.[7][10][11][12] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC), making it an essential hub for cellular energy metabolism in aerobic organisms.[11][12]

The Role of SDH in Cellular Respiration

SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle, simultaneously reducing a flavin adenine dinucleotide (FAD) cofactor. The electrons from this reaction are then passed through a series of iron-sulfur clusters within the enzyme to the ubiquinone (Coenzyme Q) binding site, where ubiquinone is reduced to ubiquinol. This electron transfer directly links the TCA cycle to the ETC.[12] Inhibition of SDH disrupts this entire process, leading to a halt in cellular respiration, depletion of ATP, and ultimately, cell death. This mode of action is particularly effective for fungicides, as many phytopathogenic fungi are highly dependent on aerobic respiration.[11][12]

Molecular Interaction and Binding Mode

Pyrazole carboxamide SDHIs act as potent, specific inhibitors by targeting the ubiquinone binding site (Q-site) of the enzyme.[12][13] Though the exact binding conformations vary between derivatives, a conserved interaction model has emerged from structural and computational studies.[14][15]

-

The Pyrazole Ring: The core pyrazole ring often engages in π-π stacking interactions with aromatic residues within the Q-site.

-

The Carboxamide Linker: The highly conserved amide group is crucial for activity, forming key hydrogen bonds with amino acid residues (such as serine or tyrosine) in the binding pocket, anchoring the inhibitor in place.[7]

-

Hydrophobic Tail: A lipophilic group, often a substituted phenyl or biphenyl moiety, occupies a hydrophobic pocket, contributing significantly to binding affinity.[7][14]

The structural diversity of commercial SDHIs like Fluxapyroxad, Bixafen, and Pydiflumetofen demonstrates how modifications to the pyrazole ring and the hydrophobic tail can fine-tune the fungicidal spectrum and potency.[7][11]

Caption: Mechanism of SDH inhibition by pyrazole carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole carboxamide scaffold has yielded key insights into the structural requirements for potent SDH inhibition.

-

Substituents on the Pyrazole Ring: Small, electron-withdrawing groups, such as difluoromethyl or trifluoromethyl, at the 3-position of the pyrazole ring often enhance activity.[14][16] The N-methyl group is also a common feature.

-

The Amide Bridge: The amide functional group is considered essential for binding and is highly conserved across different SDHI families.[7]

-

The "Tail" Moiety: The nature of the substituent attached to the amide nitrogen (the "tail") is a primary determinant of potency and spectrum. Biphenyl, phenethyl, and other aromatic systems are commonly employed to optimize hydrophobic interactions.[11][14]

| Compound Class | Key Structural Feature | Target Pathogen Example | Reference |

| Benzothiazolylpyrazole-4-carboxamides | Benzothiazole tail | Botrytis cinerea | [7] |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Biphenyl-ethyl tail with N-methoxy group | Broad-spectrum fungi | [11][14] |

| Diarylamine-containing pyrazole carboxamides | Diarylamine scaffold | Rhizoctonia solani | [17] |

Other Important Mechanisms of Action

While SDH inhibition is the most prominent, pyrazole carboxylic acid derivatives have been shown to modulate a variety of other biological targets.

Carbonic Anhydrase (CA) Inhibition

Certain pyrazole carboxylic acid derivatives act as effective inhibitors of human carbonic anhydrase isozymes (hCA I and II).[1][18][19] These zinc-containing enzymes are involved in numerous physiological processes, including pH regulation and CO2 transport. Inhibition of CAs is a therapeutic strategy for conditions like glaucoma and epilepsy. The inhibitory mechanism typically involves the coordination of the pyrazole nitrogen atoms or a sulfonamide moiety to the zinc ion in the enzyme's active site, displacing a water molecule.[18][19]

Cannabinoid Receptor (CB1) Antagonism

A distinct class of diarylpyrazole carboxamides, exemplified by SR141716A (Rimonabant), function as potent and specific antagonists or inverse agonists of the brain cannabinoid receptor (CB1).[8][9] The structural requirements for this activity are highly specific, including a para-substituted phenyl ring at the 5-position, a carboxamide at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[8][9] These compounds block the signaling of endogenous cannabinoids, a mechanism explored for treating obesity and related metabolic disorders.

Viral Protease Inhibition

Researchers have identified pyrazole-3-carboxylic acid derivatives as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[20] These compounds bind to the active site of the protease, preventing the cleavage of the viral polyprotein. Structure-activity relationship studies have shown that modifications to the scaffold can yield inhibitors with low micromolar antiviral activity and favorable pharmacokinetic properties.[20]

Additional Targets

The versatility of the pyrazole scaffold has led to the discovery of derivatives that inhibit a range of other targets, including:

-

ALKBH1 Demethylase: 1H-pyrazole-4-carboxylic acid derivatives have been developed as potent inhibitors of this DNA 6mA demethylase, with potential applications in gastric cancer therapy.[21]

-

Long Chain L-2-hydroxy acid oxidase (Hao2): Pyrazole carboxylic acids have been identified as selective inhibitors of this peroxisomal enzyme, which is a candidate gene for blood pressure regulation.[22]

-

Mitochondrial Complex I: Some pyrazole carboxamides, such as tolfenpyrad, are known to inhibit NADH:ubiquinone oxidoreductase (Complex I), a mechanism primarily associated with insecticidal activity.[23]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of a novel pyrazole carboxylic acid derivative, a series of well-defined experiments is required. The following protocols provide a foundation for these investigations.

Workflow for MoA Elucidation

Caption: A typical workflow for identifying and validating the mechanism of action.

Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

-

Causality: This assay directly measures the enzymatic activity of SDH to determine if the test compound is a direct inhibitor. It isolates the enzyme from other cellular processes. The reduction of an artificial electron acceptor, DCPIP (2,6-dichlorophenolindophenol), is monitored spectrophotometrically. As SDH passes electrons from succinate, DCPIP is reduced and changes from blue to colorless, allowing for quantification of enzyme activity.

-

Methodology:

-

Enzyme Preparation: Isolate mitochondria from a relevant source (e.g., fungal mycelia, bovine heart, or insect tissue) via differential centrifugation. Solubilize mitochondrial membranes with a mild detergent (e.g., Triton X-100) to release SDH.

-

Reaction Buffer: Prepare a phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing potassium cyanide (KCN) to inhibit Complex IV and prevent re-oxidation of the electron acceptor.

-

Assay Setup (96-well plate):

-

To each well, add: 150 µL of reaction buffer.

-

Add 10 µL of the test compound dissolved in DMSO at various concentrations (final DMSO concentration <1%). Include a DMSO-only control (no inhibition) and a known SDHI like carboxin as a positive control.

-

Add 10 µL of the mitochondrial enzyme preparation.

-

Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind.

-

Add 10 µL of DCPIP solution.

-

Add 10 µL of phenazine methosulfate (PMS) as an intermediate electron carrier.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of succinate substrate (e.g., 200 mM sodium succinate).

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot for each concentration.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

-

Causality: This assay measures the esterase activity of CA, a well-established surrogate for its physiological hydratase activity. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenolate, a yellow product. The rate of color formation is directly proportional to CA activity, and its reduction in the presence of a test compound indicates inhibition.

-

Methodology:

-

Enzyme and Reagents: Use purified human carbonic anhydrase I or II (commercially available). Prepare a Tris-SO4 buffer (pH 7.4). The substrate is p-NPA dissolved in acetonitrile.

-

Assay Setup (96-well plate):

-

To each well, add 140 µL of Tris-SO4 buffer.

-

Add 20 µL of the test compound dissolved in DMSO at various concentrations. Include a DMSO-only control and a known CA inhibitor like acetazolamide as a positive control.

-

Add 20 µL of the CA enzyme solution.

-

Pre-incubate for 10 minutes at room temperature.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

-

Immediately measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate from the slope of the absorbance vs. time plot.

-

Determine the IC50 value as described in the SDH assay protocol.

-

To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.

-

-

References

- Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae.

- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed.

- Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.

- Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.

- Discovery of N-Methoxy-(biphenyl-ethyl)

- Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv

- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.

- Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.

- Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.

- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online.

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl

- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed.

- Synthesis of pyrazole-4-carboxamides as potential fungicide candid

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv

- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, pyrazole derivatives stand out for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a subject of significant interest due to its potential as a scaffold in medicinal chemistry. The precise elucidation of its molecular structure is a critical prerequisite for understanding its structure-activity relationships and for ensuring its quality and purity in any application.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the assignment of spectroscopic signals. The structure of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid with the atom numbering scheme used for NMR spectral assignments is presented below.

Caption: Molecular structure of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Weigh 5-10 mg of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with protic solvents, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for carboxylic acids as it can slow down this exchange.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument at the corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) are typically required.

-

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | COOH |

| ~7.7 - 7.6 | m | 1H | H6' |

| ~7.5 - 7.4 | m | 2H | H3', H4' |

| ~7.3 - 7.2 | m | 1H | H5' |

| ~6.8 | s | 1H | H4 |

| ~2.3 | s | 3H | CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift, typically above 12 ppm, due to the acidic nature of the proton and hydrogen bonding. In DMSO-d₆, this peak is usually well-resolved.

-

Aromatic Protons (H3', H4', H5', H6'): The four protons of the 2-fluorophenyl ring will appear as a complex multiplet in the aromatic region (7.2-7.7 ppm). The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling. The proton ortho to the fluorine (H3') and the proton ortho to the pyrazole ring (H6') will be the most deshielded.

-

Pyrazole Proton (H4): A sharp singlet is predicted around 6.8 ppm. The chemical shift of this proton is influenced by the substituents on the pyrazole ring.

-

Methyl Protons (CH₃): A singlet integrating to three protons is expected around 2.3 ppm, which is a typical chemical shift for a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | COOH |

| ~159 (d, J ≈ 250 Hz) | C2' |

| ~148 | C5 |

| ~145 | C3 |

| ~132 (d, J ≈ 8 Hz) | C4' |

| ~130 (d, J ≈ 2 Hz) | C6' |

| ~125 (d, J ≈ 4 Hz) | C5' |

| ~124 (d, J ≈ 12 Hz) | C1' |

| ~117 (d, J ≈ 21 Hz) | C3' |

| ~110 | C4 |

| ~14 | CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (COOH): The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift, around 162 ppm.

-

Fluorinated Aromatic Carbon (C2'): The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz.

-

Other Aromatic Carbons: The remaining carbons of the 2-fluorophenyl ring will also exhibit smaller two- and three-bond C-F couplings, appearing as doublets.

-

Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C3 and C5, being attached to nitrogen, will be more downfield than C4.

-

Methyl Carbon (CH₃): The methyl carbon will appear at an upfield chemical shift, around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol (FT-IR)

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium | C=C and C=N stretch (Aromatic and pyrazole rings) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1100 | Strong | C-F stretch |

| 950-910 | Medium, Broad | O-H bend (Carboxylic acid) |

Interpretation of the IR Spectrum

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[1]

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group of a carboxylic acid.[1]

-

C=C and C=N Stretches: Medium intensity bands in the 1600-1500 cm⁻¹ region are indicative of the stretching vibrations of the aromatic and pyrazole rings.

-

C-O Stretch and O-H Bend: A strong C-O stretching vibration is expected around 1250 cm⁻¹, and a broad O-H bending vibration may appear around 930 cm⁻¹.[1]

-

C-F Stretch: A strong absorption band around 1100 cm⁻¹ is characteristic of the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Electron Ionization - Mass Spectrometry)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 234

-

Major Fragments: m/z = 217, 189, 119, 95

Interpretation of the Mass Spectrum

The expected fragmentation pattern for 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is as follows:

Caption: Proposed mass spectral fragmentation pathway for 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

-

Molecular Ion Peak: The molecular ion peak (M⁺) should be observed at m/z = 234, corresponding to the molecular weight of the compound.

-

Loss of Hydroxyl Radical: A peak at m/z = 217 would correspond to the loss of a hydroxyl radical (•OH) from the carboxylic acid group.

-

Loss of Carboxyl Radical: A significant fragment at m/z = 189 is expected due to the loss of the entire carboxyl group (•COOH). This is a common fragmentation pathway for carboxylic acids.

-

Fluorophenyl Cation: A peak at m/z = 95 would correspond to the 2-fluorophenyl cation.

-

Methylpyrazole Cation: A fragment at m/z = 119 could be attributed to the methylpyrazole radical cation.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. By combining high-quality predicted data with insights from experimentally characterized analogous compounds, we have established a robust framework for the structural elucidation of this molecule. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra, along with standardized experimental protocols, will serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The accurate characterization of such molecules is a cornerstone of scientific integrity and is essential for the advancement of these disciplines.

References

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. PMC. [Link]

-

Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [Link]

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link]

-

Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

CAS number 948293-26-3 properties and literature

An In-depth Technical Guide to Dabrafenib (GSK2118436), a Targeted BRAF Inhibitor

Executive Summary

The discovery of activating mutations within the BRAF gene, particularly the V600E substitution, marked a pivotal moment in oncology, revealing a key driver in a significant subset of melanomas and other solid tumors. This guide provides a comprehensive technical overview of Dabrafenib (formerly GSK2118436), a potent and selective ATP-competitive inhibitor of mutated BRAF kinases. Developed for researchers, scientists, and drug development professionals, this document synthesizes the core pharmacology, mechanism of action, experimental applications, and clinical significance of Dabrafenib. We delve into the causality behind its therapeutic strategy, detail robust protocols for its preclinical evaluation, and explore the molecular underpinnings of therapeutic resistance, offering a foundational resource for advancing cancer research and development.

The Scientific Rationale: Targeting the Aberrant MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, and survival.[1] Normally, this pathway is tightly controlled, activated by extracellular signals via receptor tyrosine kinases (RTKs) that trigger a phosphorylation cascade from RAS to RAF, then to MEK, and finally to ERK.[1]

In approximately 50% of metastatic melanomas and a range of other cancers, this pathway is hijacked by a single point mutation in the BRAF gene.[2][3] The most common of these, a valine-to-glutamic acid substitution at codon 600 (V600E), results in a constitutively active BRAF kinase.[1][2] This oncogenic driver uncouples the pathway from its normal regulatory inputs, leading to persistent MEK/ERK signaling and uncontrolled tumor cell proliferation and survival.[1] Dabrafenib was rationally designed to selectively target this molecular vulnerability, offering a precision medicine approach to cancer therapy.

Mechanism of Action: Selective Inhibition of Mutant BRAF

Dabrafenib functions as a reversible, ATP-competitive inhibitor with high selectivity for the active conformation of mutant BRAF kinases.[4][5] By binding to the ATP pocket of BRAF V600E, V600K, and V600D, Dabrafenib effectively blocks their catalytic activity.[6][7][8] This leads to a rapid and potent suppression of downstream signaling, evidenced by decreased phosphorylation of MEK and ERK.[5][9] The ultimate cellular consequences are cell cycle arrest at the G1 phase and the induction of apoptosis, leading to tumor regression in BRAF-mutant models.[5]

The diagram below illustrates the canonical MAPK pathway and the specific inhibitory action of Dabrafenib.

Caption: Dabrafenib inhibits the constitutively active mutant BRAF kinase.

Core Properties of Dabrafenib

A thorough understanding of a compound's physicochemical and pharmacological properties is critical for experimental design and interpretation of results.

Table 1: Physicochemical and Pharmacological Profile of Dabrafenib

| Property | Value | Source |

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [10] |

| Synonyms | GSK2118436, Tafinlar® | [4][11] |

| CAS Number | 1195765-45-7 (Mesylate Salt) | [6] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [4][6] |

| Molecular Weight | 519.6 g/mol (Free Base) | [4][6] |

| Solubility | Soluble in DMSO (≥26 mg/mL), slightly soluble in ethanol with warming. Insoluble in water. | [6][8] |

| Purity | >98% (Commercially available) | [6] |

| In Vitro Potency (IC₅₀) | BRAFV600E: 0.6 nMBRAFV600K: 0.5 nMWild-Type BRAF: 3.2 nMCRAF: 5.0 nM | [6][7] |

| Formulation | Supplied as a lyophilized powder for research; clinically available as oral capsules (mesylate salt). | [6][10] |

| Storage | Store lyophilized powder at -20°C, desiccated. Reconstituted stock solutions in DMSO should be stored at -20°C and used within 3 months. | [6] |

Essential Experimental Protocols for Preclinical Evaluation

To rigorously assess the biological effects of Dabrafenib, standardized and validated protocols are essential. The following workflows represent core methodologies for its preclinical characterization.

Workflow for In Vitro Efficacy Assessment

The logical flow for testing Dabrafenib's efficacy in a cancer cell line starts with determining its cytotoxic/cytostatic potency, followed by confirming its on-target effect on the MAPK pathway.

Caption: A standard workflow for evaluating Dabrafenib's in vitro efficacy.

Protocol: Cell Viability Assay (CTG)

Causality: This assay quantifies the amount of ATP present, which is proportional to the number of metabolically active, viable cells. A decrease in ATP upon Dabrafenib treatment indicates either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects.

-

Cell Seeding: Seed BRAF V600E mutant (e.g., A375) and BRAF wild-type (e.g., SK-MEL-2) melanoma cells in 96-well, opaque-walled plates at a pre-optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of Dabrafenib in DMSO.[6] Create a serial dilution series (e.g., 10 µM to 0.1 nM) in appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the Dabrafenib dilutions. Include a vehicle control (DMSO-only medium).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add reagent to each well according to the manufacturer's protocol, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read luminescence on a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC₅₀ value.

Protocol: Western Blot for MAPK Pathway Modulation

Causality: This protocol provides direct evidence of on-target activity. A reduction in the ratio of phosphorylated ERK (pERK) to total ERK (tERK) confirms that Dabrafenib is inhibiting the BRAF kinase upstream in the pathway.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Dabrafenib at relevant concentrations (e.g., 1x, 5x, and 10x the IC₅₀) for a short duration (e.g., 2-6 hours) to observe direct signaling effects.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control (e.g., β-actin) should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Calculate the pERK/tERK ratio for each condition and normalize to the vehicle control.

The Challenge of Therapeutic Resistance

Despite high initial response rates, the majority of patients treated with Dabrafenib monotherapy eventually develop acquired resistance.[12] This is a critical area of investigation for drug development professionals. Resistance is predominantly driven by the reactivation of the MAPK pathway or the activation of parallel survival pathways.

Key Mechanisms of Acquired Resistance

-

Reactivation of MAPK Signaling:

-

NRAS Mutations: Activating mutations in NRAS (e.g., Q61K) can reactivate the pathway downstream of RAS but upstream of RAF, bypassing the need for BRAF signaling.[13][14]

-

BRAF Amplification/Splicing: Overexpression of the mutant BRAF target or the emergence of alternative splice variants can overcome the inhibitory concentration of the drug.[3][12][13]

-

MEK Mutations: Mutations in MEK1/2 can render it constitutively active, independent of upstream BRAF signaling.[12][13]

-

-

Activation of Bypass Pathways:

-

PI3K/Akt Pathway Activation: Loss of the tumor suppressor PTEN or activating mutations in PI3K/Akt can provide an alternative survival signal that circumvents the MAPK blockade.[3][12][15]

-

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like PDGFRβ, IGF-1R, or MET can drive signaling through both MAPK and other pathways like PI3K.[12][15]

-

Caption: Major mechanisms driving acquired resistance to Dabrafenib.

Clinical Significance and The Rise of Combination Therapy

Dabrafenib received FDA approval in 2013 for the treatment of BRAF V600E/K mutation-positive metastatic melanoma.[4][11] Clinical trials demonstrated significant improvements in progression-free survival (PFS) compared to chemotherapy.[16] However, the challenge of acquired resistance led to the logical next step in development: dual pathway blockade.

The combination of Dabrafenib with Trametinib, a MEK inhibitor, was shown to be superior to Dabrafenib monotherapy.[2] This combination strategy provides a more profound and durable inhibition of the MAPK pathway, which not only improves PFS and overall survival but also mitigates some of the side effects associated with BRAF inhibitor monotherapy, such as the development of cutaneous squamous cell carcinomas.[2] This combination is now a standard of care for BRAF-mutant melanoma and has been approved for other indications, including non-small cell lung cancer and anaplastic thyroid cancer.[4][17][18]

Conclusion and Future Directions

Dabrafenib stands as a testament to the power of targeted therapy in oncology. By exploiting a specific genetic vulnerability, it has fundamentally changed the treatment paradigm for BRAF-mutant cancers. For the research and drug development community, Dabrafenib serves as both a powerful tool and an instructive case study. The insights gained from its clinical application and the elucidation of resistance mechanisms continue to fuel the next generation of therapeutic strategies. Future work will likely focus on triplet therapies, overcoming resistance through novel drug combinations, and identifying biomarkers to better predict patient response and guide treatment sequencing.

References

-

MedKoo Biosciences. Dabrafenib Synthetic Routes.

-

National Center for Biotechnology Information. Dabrafenib - PubChem.

-

Cell Signaling Technology. Dabrafenib (GSK2118436) Datasheet.

-

Cell Signaling Technology. Dabrafenib (GSK2118436).

-

MedSchool. Dabrafenib | Drug Guide.

-

U.S. Food and Drug Administration. FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation.

-

DermNet. Key clinical-trial evidence for dabrafenib.

-

Conquer Magazine. Dabrafenib Mesylate – Application in Therapy and Current Clinical Research.

-

Value-Based Cancer Care. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway.

-

Google Patents. Preparation method of dabrafenib - CN103588767A.

-

Menzies AM, et al. Dabrafenib and its use in the treatment of metastatic melanoma. Drug Des Devel Ther. 2013;7:639-647.

-

Kakadia S, et al. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. Onco Targets Ther. 2018;11:7095-7107.

-

ClinicalTrials.gov. Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD).

-

ResearchGate. Mechanism of action of dabrafenib and trametinib.

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

-

ChemicalBook. Dabrafenib synthesis.

-

Johnson DB, et al. BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Clin Cancer Res. 2014;20(7):1965-1977.

-

Falchook GS, et al. Phase I/II study of GSK2118436, a selective inhibitor of oncogenic mutant BRAF kinase, in patients with metastatic melanoma and other solid tumors. J Clin Oncol. 2010;28(15_suppl):8503.

-

Zimmer L, et al. Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT). Clin Cancer Res. 2022;28(1):65-74.

-

Girard L, et al. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Front Oncol. 2020;10:119.

-

Der Pharma Chemica. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation.

-

APExBIO. Dabrafenib (GSK2118436) - BRAF(V600) Mutant Inhibitor.

-

U.S. Food and Drug Administration. Tafinlar (dabrafenib) Capsules Chemistry Review(s).

-

Varkaris A, et al. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. Cancers (Basel). 2022;14(19):4667.

-

Manzano JL, et al. Resistant mechanisms to BRAF inhibitors in melanoma. Ann Transl Med. 2016;4(12):237.

Sources

- 1. medschool.co [medschool.co]

- 2. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 3. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 8. apexbt.com [apexbt.com]

- 9. ascopubs.org [ascopubs.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. medkoo.com [medkoo.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 14. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 | MDPI [mdpi.com]

- 15. cdn.amegroups.cn [cdn.amegroups.cn]

- 16. dermnetnz.org [dermnetnz.org]

- 17. fda.gov [fda.gov]

- 18. clinicaltrials.eu [clinicaltrials.eu]

A Researcher's Guide to Biological Activity Screening of Novel Pyrazole Compounds

Introduction: The Enduring Potential of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable structural versatility and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of novel therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen novel pyrazole compounds for their biological activities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and explore the underlying mechanisms of action.

Strategic Screening Cascade: A Multi-Tiered Approach

A successful screening campaign for novel pyrazole compounds necessitates a logical and tiered approach. This strategy, often referred to as a screening cascade, prioritizes high-throughput, cost-effective assays in the initial stages to identify promising candidates, followed by more complex and targeted assays to elucidate their mechanisms of action.

Caption: A tiered approach to screening novel pyrazole compounds.

Part 1: Foundational Cytotoxicity and Antiproliferative Screening

The initial step in evaluating any new chemical entity is to assess its effect on cell viability. This provides a fundamental understanding of the compound's potential toxicity and forms the basis for determining appropriate concentrations for subsequent, more specific assays.

The MTT Assay: A Workhorse for Cell Viability